molecular formula C22H27FN4O4S B2432554 N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 898426-93-2

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2432554
CAS RN: 898426-93-2
M. Wt: 462.54
InChI Key: AHOOROABUMZYCU-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O4S and its molecular weight is 462.54. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives and α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, which are structurally related to the compound , have been synthesized to develop new α1-adrenoceptor antagonists with uroselective profiles. These compounds have shown high-to-moderate affinity for α1-adrenoceptors, indicating potential applications in treating conditions like hypertension and benign prostatic hyperplasia without significantly decreasing blood pressure in normotensive rats, suggesting a safer profile for cardiovascular effects (Rak et al., 2016).

Orexin Receptor Antagonism and Eating Disorders

Compounds acting on orexin receptors, such as selective orexin receptor antagonists, have been evaluated for their role in binge eating disorders. The effects of various orexin receptor antagonists indicate a significant role for orexin-1 receptor (OX1R) mechanisms in compulsive food intake, suggesting that selective antagonism at OX1R could offer a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer Applications

New propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as anticancer agents. These compounds have shown promising anticancer activities in vitro, suggesting their potential for development into therapeutic agents targeting various cancers. The research underlines the importance of structural modifications in enhancing the efficacy and selectivity of anticancer drugs (Rehman et al., 2018).

Neurotransmitter Receptor Studies

Research into compounds acting on serotonin and dopamine receptors, such as the synthesis and evaluation of 3-substituted 1-(4-fluorophenyl)-1H-indoles, contributes to our understanding of neurotransmitter systems. These studies are crucial for developing new treatments for psychiatric disorders, illustrating the potential of chemical compounds to modulate receptor activity for therapeutic benefits (Perregaard et al., 1992).

properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O4S/c1-16-14-17(23)8-9-20(16)32(30,31)27-13-5-3-7-19(27)10-12-25-21(28)22(29)26-15-18-6-2-4-11-24-18/h2,4,6,8-9,11,14,19H,3,5,7,10,12-13,15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOOROABUMZYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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